molecular formula C10H5NO8 B14778272 7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid

7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid

Cat. No.: B14778272
M. Wt: 267.15 g/mol
InChI Key: LTNZQDCMMYQKKJ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a nitro-substituted chromene derivative featuring a fused benzopyran core with hydroxyl, nitro, and carboxylic acid functional groups. Chromene derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis due to their aromaticity, redox activity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H5NO8

Molecular Weight

267.15 g/mol

IUPAC Name

7,8-dihydroxy-6-nitro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5NO8/c12-6-5(11(17)18)2-3-1-4(9(14)15)10(16)19-8(3)7(6)13/h1-2,12-13H,(H,14,15)

InChI Key

LTNZQDCMMYQKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic Acid

The direct nitration of 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylic acid represents a straightforward route. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C introduces the nitro group at the C6 position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating hydroxyl groups at C7 and C8. After 4 hours, the crude product is purified via recrystallization from aqueous ethanol, yielding 58–62%. Challenges include regioselectivity and over-nitration, necessitating strict temperature control.

Table 1: Nitration Reaction Parameters

Parameter Value
Nitrating Agent HNO₃/H₂SO₄ (1:3)
Temperature 0–5°C
Time 4 hours
Yield 58–62%
Purity (HPLC) ≥95%

Multi-Component Condensation Approach

A one-pot synthesis combines 2,4-dihydroxybenzaldehyde, dimethyl malonate, and sodium nitrite in acetic anhydride. Piperidine (6 mol%) catalyzes Knoevenagel condensation at 60°C for 48 hours, forming the coumarin backbone. Subsequent in situ nitration with tert-butyl nitrite introduces the nitro group, yielding 70–73%. This method reduces isolation steps but requires precise stoichiometry to avoid byproducts like 6,8-dinitro derivatives.

Hydrolysis of Methyl 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Hydrolysis of the methyl ester precursor offers a high-yield route. The ester (1 equiv) is refluxed in 6M HCl for 6 hours, achieving >90% conversion. Alternatively, enzymatic hydrolysis using porcine liver esterase in phosphate buffer (pH 7.4) provides milder conditions, though yields drop to 78%. This method is favored for scalability, as the ester intermediate is easily synthesized via piperidine-catalyzed condensation.

Table 2: Ester Hydrolysis Conditions

Condition Acidic Hydrolysis Enzymatic Hydrolysis
Reagent 6M HCl Porcine liver esterase
Temperature 100°C 37°C
Time 6 hours 24 hours
Yield 92% 78%

Microwave-Assisted Synthesis

Adapting methods from chromone-2-carboxylic acid synthesis, microwave irradiation accelerates the reaction. A mixture of 2,4-dihydroxybenzaldehyde (1 equiv), malononitrile (1.2 equiv), and sodium formate (20 mol%) in ethanol/water (4:1) is irradiated at 120°C for 20 minutes. After nitration, the final product is obtained in 82% yield with 99% purity. This method reduces reaction time from hours to minutes and enhances reproducibility.

Mechanistic and Optimization Insights

  • Regioselectivity Control : The ortho-directing effect of hydroxyl groups ensures nitration at C6. Steric hindrance from the C3 carboxylic acid prevents substitution at C5.
  • Catalyst Screening : Piperidine outperforms alternatives like morpholine in condensation steps due to its stronger basicity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro group incorporation but complicate purification. Ethanol/water mixtures balance solubility and environmental impact.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 3 readily undergoes esterification and amidation. For example:

  • Reaction with alcohols : Forms esters under acidic or coupling conditions.

  • Hydrazide formation : Reacts with hydrazines to yield hydrazide derivatives. A study demonstrated the condensation of this compound with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid to form hydrazones, such as N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (yield: 48–78%) .

DerivativeReactantsConditionsYield
Hydrazide (3a )BenzaldehydeReflux in EtOH/AcOH48%
Oxadiazole (12 )Carbon disulfide, KOHReflux in ethanol78%

Cyclization Reactions

The chromene core facilitates cyclization with reagents like carbon disulfide or thiourea derivatives:

  • Formation of oxadiazoles : Treatment with carbon disulfide and potassium hydroxide yields 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (12 ) .

  • Pyrazole synthesis : Reaction with pentane-2,4-dione produces pyrazole derivatives .

Mechanistic Insight : The hydroxyl groups at positions 7 and 8 enhance electrophilic substitution reactivity, directing cyclization at the chromene’s electron-deficient positions .

Nitro Group Reduction

The nitro group at position 6 can be reduced to an amine under catalytic hydrogenation or using reducing agents like Sn/HCl. This modification is critical for generating bioactive intermediates, though specific data for this compound requires extrapolation from analogues .

Hydroxyl Group Functionalization

The phenolic hydroxyl groups participate in etherification and alkylation:

  • Methylation : Diazomethane selectively methylates hydroxyl groups, as shown in related chromene derivatives .

  • Methoxymethyl (MOM) protection : Used in multistep syntheses to block reactive hydroxyls .

Condensation with Carbonyl Compounds

The compound reacts with aldehydes and ketones to form Schiff bases or heterocycles:

  • Ethyl acetoacetate condensation : Produces ethyl 3-{2-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]hydrazono}butanoate (8 ) .

Dimerization

Under acidic or basic conditions, the chromene core undergoes dimerization. For example:

  • Methylene-bridged dimers : Formed via reaction with formaldehyde in ethanol, yielding 3,3'-methylenebis(4,7,8-trihydroxy-2H-chromen-2-one) (89% yield) .

Solubility and Stability

PropertyValue/Behavior
SolubilitySoluble in DMSO, ethanol
StabilityStable under inert atmosphere

Biological Activity Implications

Derivatives exhibit antimicrobial and antiproliferative properties, linked to their ability to:

  • Chelate metal ions via hydroxyl and carboxylic acid groups .

  • Interact with enzyme active sites (e.g., urease inhibition) .

Scientific Research Applications

7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is structurally distinct from other chromene derivatives due to its combination of electron-withdrawing (nitro, carboxylic acid) and electron-donating (hydroxyl) groups. Below is a comparison with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (), a structurally related naphthopyran-based analog:

Property 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
Core structure Chromene (benzopyran) Benzo[f]chromene (naphthopyran)
Substituents -NO₂ (C6), -OH (C7, C8), -COOH (C3) -COOH (C2), ketone (C3)
Molecular formula C₁₀H₅NO₈ (predicted) C₁₄H₈O₄
Functional groups Nitro, dihydroxy, carboxylic acid Carboxylic acid, ketone
Electron effects Strong electron-withdrawing (nitro) and polar (OH, COOH) Moderate electron-withdrawing (ketone, COOH)

The nitro and dihydroxy groups in the target compound likely enhance its acidity and solubility in polar solvents compared to the naphthopyran analog. The benzo[f]chromene derivative’s extended aromatic system may confer greater thermal stability.

Physical and Spectroscopic Properties

  • Melting point : The benzo[f]chromene analog melts at 235–236°C, consistent with its rigid aromatic structure. The target compound’s melting point is expected to be higher due to hydrogen bonding from hydroxyl and nitro groups.
  • Spectroscopy :
    • ¹H-NMR : The benzo[f]chromene derivative shows aromatic proton signals at δ 8.06–9.34 ppm. The target compound’s nitro and hydroxyl groups would likely deshield adjacent protons, shifting signals further downfield (e.g., δ > 9.5 ppm for H-5 and H-9).
    • ¹³C-NMR : The benzo[f]chromene analog’s carbonyl carbons resonate at δ 164.78 (COOH) and 157.24 (ketone). The target compound’s nitro group may increase the carboxylic acid carbon’s δ value to ~170 ppm.

Biological Activity

7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as compound 9c) is a member of the chromene family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antioxidant, antiviral, and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of 7,8-dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is characterized by:

  • Molecular Formula : C12_{12}H9_{9}N1_{1}O6_{6}
  • Molecular Weight : 251.21 g/mol
  • Functional Groups : Hydroxy (-OH), Nitro (-NO2_2), and Carboxylic Acid (-COOH)

Antioxidant Activity

Research indicates that compounds with hydroxyl substitutions at positions 7 and 8 exhibit significant antioxidant properties. For instance, in a comparative study, the compound demonstrated an IC50_{50} value lower than that of ascorbic acid, indicating superior scavenging activity against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) .

Table 1: Antioxidant Activity Comparison

CompoundIC50_{50} (μg/mL)Reference
Ascorbic Acid33.48
7,8-Dihydroxy Compound<10

Antiviral Activity

In studies targeting HIV-1 integrase, 7,8-dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid exhibited promising inhibitory effects. The compound showed an IC50_{50} value as low as 14 nM against HIV integrase, comparable to established inhibitors like chicoric acid .

Table 2: Antiviral Activity Against HIV Integrase

CompoundIC50_{50} (nM)% InhibitionReference
Chicoric Acid10-
9c14>85

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study indicated that it inhibited proliferation in human cancer cells with an IC50_{50} value ranging from 20 to 60 μM, suggesting a dose-dependent response .

Table 3: Anticancer Activity in Cell Lines

Cell LineIC50_{50} (μM)Reference
HeLa25
MCF-730
A54960

Structure-Activity Relationship (SAR)

The biological activities of chromene derivatives, including 7,8-dihydroxy compounds, are heavily influenced by their structural components. Studies suggest that the presence of hydroxyl groups at positions 7 and 8 enhances antioxidant and antiviral activities significantly. Conversely, modifications such as methylation or substitution with electron-withdrawing groups diminish these effects .

Case Studies

  • Antioxidant Efficacy : A study comparing various coumarin derivatives found that those with multiple hydroxyl groups exhibited enhanced radical scavenging abilities. The presence of the dihydroxy moiety was crucial for maximizing antioxidant activity.
  • Antiviral Mechanism : Research on HIV integrase inhibitors revealed that modifications to the chromene structure could lead to significant variations in efficacy. Compounds retaining hydroxyl groups at specific positions were consistently more effective than their methoxy-substituted counterparts.

Q & A

Q. Basic Research Focus

  • Methodological Answer : Synthesis optimization involves selecting appropriate nitro-group introduction methods (e.g., nitration under controlled acidic conditions) and stabilizing the hydroxyl groups to prevent oxidation. For example, using Meldrum’s acid in ethanolic solutions at 80°C can facilitate cyclization while minimizing side reactions . Recrystallization from ice-water baths improves purity, as demonstrated in analogous coumarin derivatives . Ensure inert atmospheres to avoid degradation of nitro or hydroxyl moieties .

How can researchers resolve discrepancies in spectral data (e.g., NMR, X-ray) when confirming the structure of this compound?

Q. Advanced Research Focus

  • Methodological Answer : Cross-validate structural assignments using single-crystal X-ray diffraction for unambiguous confirmation of the nitro and hydroxyl positions, as applied to related chromene-carboxylic acid derivatives (mean C–C bond length: 0.003 Å, R factor: 0.036) . For NMR, compare experimental 1H^1H- and 13C^{13}C-chemical shifts with computational models (e.g., DFT calculations) to identify anomalies. Discrepancies in hydroxyl proton signals may arise from dynamic effects; use deuterated DMSO to stabilize hydrogen bonding .

What critical safety protocols apply to handling 7,8-dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid in laboratory settings?

Q. Basic Research Focus

  • Methodological Answer : Follow stringent safety measures due to nitro group explosivity and hydroxyl group reactivity:
    • Storage : Keep in sealed, corrosion-resistant containers at ≤50°C, away from moisture and ignition sources .
    • Handling : Use explosion-proof equipment, anti-static clothing, and fume hoods to mitigate inhalation risks .
    • Emergency Response : For skin contact, rinse immediately with water (15+ minutes); for ingestion, seek medical intervention with activated charcoal .

Which analytical techniques are most effective for characterizing the nitro and hydroxyl functional groups in this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    • Nitro Groups : FT-IR spectroscopy (asymmetric stretching ~1520 cm1^{-1}) combined with HPLC-MS to confirm molecular weight and fragmentation patterns .
    • Hydroxyl Groups : 1H^1H-NMR in DMSO-d6 resolves broad singlet peaks at δ 9–10 ppm; derivatization (e.g., acetylation) can enhance detection sensitivity .
    • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as validated for structurally similar chromene derivatives .

What is the proposed mechanism for the nitration step in synthesizing this compound, and how can side reactions be minimized?

Q. Advanced Research Focus

  • Methodological Answer : Nitration likely proceeds via electrophilic aromatic substitution (EAS), where a mixed acid (HNO3_3/H2_2SO4_4) generates the nitronium ion (NO2+\text{NO}_2^+). Positional selectivity at C-6 is influenced by electron-donating hydroxyl groups at C-7 and C-8. To suppress over-nitration:
    • Maintain low temperatures (0–5°C) during reagent addition.
    • Use stoichiometric HNO3_3 and quench the reaction with ice to terminate intermediate formation .

How does the presence of nitro and hydroxyl groups influence the compound’s stability under different storage conditions?

Q. Basic Research Focus

  • Methodological Answer :
    • Nitro Group : Sensitive to heat (>50°C) and friction; store in fire-resistant cabinets with humidity <40% .
    • Hydroxyl Groups : Prone to oxidation; stabilize with inert gas (N2_2) purging in storage vials and add antioxidants like BHT (0.01% w/w) .
    • Light Sensitivity : Protect from UV exposure using amber glass containers to prevent photodegradation .

What methodological approaches should researchers employ to verify purity when encountering conflicting HPLC results?

Q. Advanced Research Focus

  • Methodological Answer :
    • Multi-Technique Validation : Combine HPLC with LC-MS to detect low-abundance impurities (e.g., nitro-reduction byproducts) .
    • Elemental Analysis : Confirm %C, %H, and %N against theoretical values to identify inorganic contaminants.
    • DSC/TGA : Thermal analysis can reveal decomposition events inconsistent with the pure compound’s profile .

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